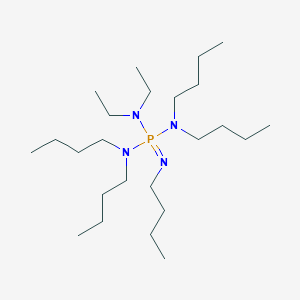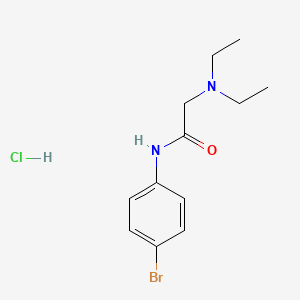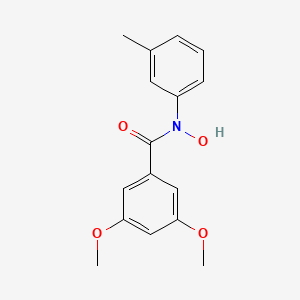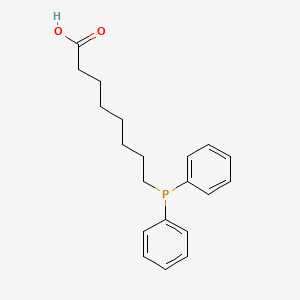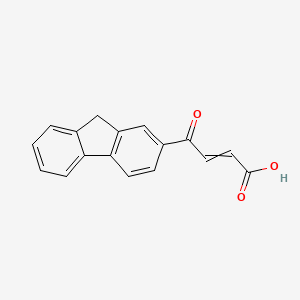
4-Propionyl-4'-n-hexanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propionyl-4’-n-hexanoyloxyazobenzene is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4269 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change color when exposed to light, making them useful in various applications such as dyes, molecular switches, and liquid crystal displays.
Métodos De Preparación
The synthesis of 4-Propionyl-4’-n-hexanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azobenzene compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Propionyl-4’-n-hexanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst to form hydrazo compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazo compounds.
Aplicaciones Científicas De Investigación
4-Propionyl-4’-n-hexanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: The compound’s photoresponsive properties are utilized in the development of light-controlled biological systems and optogenetics.
Medicine: Research is ongoing to explore its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is employed in the production of liquid crystal displays, optical data storage, and smart materials that respond to light stimuli
Mecanismo De Acción
The mechanism of action of 4-Propionyl-4’-n-hexanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This isomerization changes the compound’s molecular structure and properties, such as absorption spectrum and polarity. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can be modulated by the compound’s photoinduced structural changes .
Comparación Con Compuestos Similares
4-Propionyl-4’-n-hexanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter butanoyloxy group instead of the hexanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Similar in structure but with a longer heptanoyloxy group instead of the hexanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexanoyloxyazobenzene lies in its specific combination of propionyl and hexanoyloxy groups, which may confer distinct photochromic properties and reactivity compared to its analogs.
Propiedades
Número CAS |
76204-66-5 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-6-7-21(25)26-19-14-12-18(13-15-19)23-22-17-10-8-16(9-11-17)20(24)4-2/h8-15H,3-7H2,1-2H3 |
Clave InChI |
WFBBAYATFGFPGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


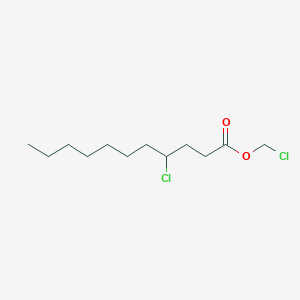
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
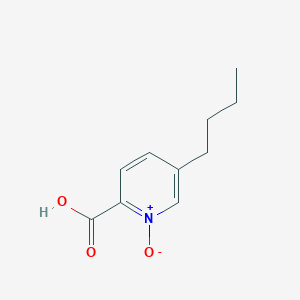

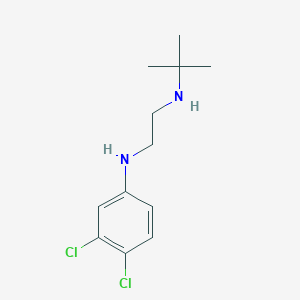
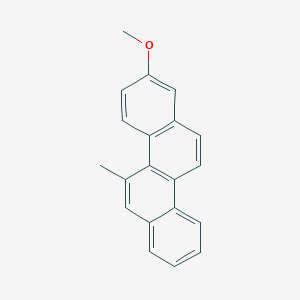
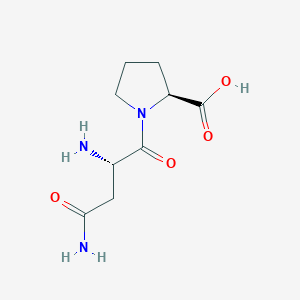
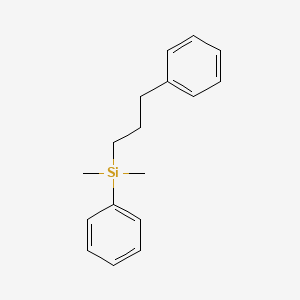
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
